molecular formula C7H15NO B1425882 5,5-Dimethylpiperidin-3-ol CAS No. 806596-58-7

5,5-Dimethylpiperidin-3-ol

Cat. No. B1425882
M. Wt: 129.2 g/mol
InChI Key: YSMFLVFYXUOAEC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5,5-Dimethylpiperidin-3-ol is C7H15NO. The InChI code is 1S/C7H15NO/c1-7(2)3-6(9)4-8-5-7;/h6,8-9H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

5,5-Dimethylpiperidin-3-ol has a molecular weight of 129.2 g/mol. The physical form of its hydrochloride salt is a powder . The melting point of the hydrochloride salt is between 200-205°C .

Scientific Research Applications

Synthesis and Stereochemistry

5,5-Dimethylpiperidin-3-ol is used in the synthesis and study of stereochemistry of various compounds. For instance, the synthesis of diastereoisomeric 1,3-dimethylpiperidin-4-ols involves the use of 5,5-Dimethylpiperidin-3-ol derivatives. These studies provide insights into configurations and preferred conformations based on characteristics like 4-methine and 4-hydroxyl p.m.r (Casy & Jeffery, 1972).

NMR Studies

Nuclear Magnetic Resonance (NMR) studies utilize 5,5-Dimethylpiperidin-3-ol and its derivatives for understanding the stereochemical aspects of various compounds. For instance, the mixtures of stereoisomeric dimethylpiperidines prepared using similar compounds have been studied using NMR, aiding in configurational assignments and understanding the shielding effects of methyl groups on adjacent ring protons (Wendisch, Naegele, & Feltkamp, 1970).

Chemical Affinity and Binding Studies

5,5-Dimethylpiperidin-3-ol derivatives are also employed in chemical affinity and binding studies. For example, in identifying binding proteins to certain anti-resorptive compounds, 5,5-Dimethylpiperidin-3-ol derivatives played a crucial role. Such studies contribute to the understanding of molecular interactions and drug development (Chang et al., 2011).

Optical Properties and Luminescence Studies

The compound and its derivatives are used in studies exploring optical properties such as dual-state emission and solvatofluorochromism. Research in this area contributes to the development of materials with specific optical characteristics, useful in various technological applications (Yu et al., 2021).

Therapeutic Applications and Drug Development

Research into the therapeutic applications of 5,5-Dimethylpiperidin-3-ol derivatives is significant. Studies have focused on developing potential antitubercular and antimicrobial agents using these compounds. This research is pivotal in the field of medicinal chemistry and pharmacology (Patel et al., 2012).

Computational and Theoretical Studies

The compound is also a subject of interest in computational and theoretical chemistry. Studies using Density Functional Theory (DFT) and other computational methods provide insights into the properties and behavior of 5,5-Dimethylpiperidin-3-ol and its derivatives, which is crucial for understanding its applications in various fields (Fatima et al., 2021).

properties

IUPAC Name

5,5-dimethylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)3-6(9)4-8-5-7/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMFLVFYXUOAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethylpiperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Citations

For This Compound
1
Citations
R Roesmann - 2008 - geb.uni-giessen.de
Eines der wichtigsten Ziele der Pharmaforschung des 21. Jahrhunderts ist die Entwicklung neuer, effizienter Wirkstoffe für die Tumortherapie. Viele der dabei verfolgten Ansätze …
Number of citations: 3 geb.uni-giessen.de

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